REACTION_CXSMILES
|
[CH:1]1[C:14]2[NH:13][C:12]3[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=3)[S:6][C:5]=2[CH:4]=[CH:3][CH:2]=1.I[C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1.C(=O)([O-])[O-].[K+].[K+].C1OCCOCCOCCOCCOCCOC1>ClC1C=CC=CC=1Cl.[Cu]>[C:16]1([N:13]2[C:14]3[CH:1]=[CH:2][CH:3]=[CH:4][C:5]=3[S:6][C:7]3[C:12]2=[CH:11][CH:10]=[CH:9][CH:8]=3)[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1 |f:2.3.4|
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Name
|
|
Quantity
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15 g
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Type
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reactant
|
Smiles
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C1=CC=CC=2SC3=CC=CC=C3NC12
|
Name
|
|
Quantity
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23 g
|
Type
|
reactant
|
Smiles
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IC1=CC=CC=C1
|
Name
|
|
Quantity
|
35.3 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
1.98 g
|
Type
|
reactant
|
Smiles
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C1COCCOCCOCCOCCOCCO1
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
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ClC1=C(C=CC=C1)Cl
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Name
|
copper
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Quantity
|
9.6 g
|
Type
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catalyst
|
Smiles
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[Cu]
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
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was reflux under nitrogen for 24 hour
|
Duration
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24 h
|
Type
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CUSTOM
|
Details
|
The inorganic components were removed
|
Type
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FILTRATION
|
Details
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by filtering the hot reaction mixture
|
Type
|
CUSTOM
|
Details
|
The crude product formed crystals from the reaction mixture
|
Type
|
CUSTOM
|
Details
|
The product was purified by recrystallization from methanol
|
Type
|
CUSTOM
|
Details
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a melting point of 93–94° C. (recrystallized from methanol)
|
Type
|
CUSTOM
|
Details
|
A 1H NMR spectrum yielded the
|
Type
|
CUSTOM
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Details
|
following results (100 MHz, CDCl3, δ, ppm)
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Name
|
|
Type
|
|
Smiles
|
C1(=CC=CC=C1)N1C2=CC=CC=C2SC=2C=CC=CC12
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |